Bienvenue dans la boutique en ligne BenchChem!

Bacampicillin Hydrochloride

Pharmacokinetics Bioavailability Oral absorption

Bacampicillin hydrochloride (CAS 37661-08-8) delivers 2- to 3-fold higher oral bioavailability versus equimolar ampicillin, with approximately double the peak serum concentrations. Its well-characterized absorption profile (86±11% bioavailability, Tmax 0.75-1.0 h) and reproducible pharmacokinetics make it an essential reference compound for bioavailability enhancement research, pediatric PK modeling, and oral β-lactam formulation development. This non-interchangeable prodrug exhibits superior extravascular tissue penetration and less dose-dependent absorption saturation than amoxicillin. For programs requiring rigorously defined aminopenicillin pharmacokinetics, bacampicillin hydrochloride offers quantifiable advantages that generic substitution cannot replicate.

Molecular Formula C21H28ClN3O7S
Molecular Weight 502.0 g/mol
CAS No. 37661-08-8
Cat. No. B1667698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacampicillin Hydrochloride
CAS37661-08-8
Synonymsacampicillin
bacampicillin hydrochloride
bacampicillin monohydrochloride
Bacampicine
carampicillin
ethoxycarbonyloxyethyl ester of ampicillin
Penglobe
Molecular FormulaC21H28ClN3O7S
Molecular Weight502.0 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl
InChIInChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1
InChIKeyIWVTXAGTHUECPN-ANBBSHPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bacampicillin Hydrochloride Procurement: Prodrug Pharmacokinetics and Comparator Evidence


Bacampicillin hydrochloride (CAS: 37661-08-8) is a semisynthetic aminopenicillin prodrug that, upon oral administration, is rapidly hydrolyzed by nonspecific esterases in the intestinal wall and serum to yield the active moiety, ampicillin [1]. This structural modification markedly enhances lipophilicity, which overcomes the primary limitation of the parent drug—incomplete and erratic gastrointestinal absorption [2]. Procurement considerations must account for its distinct pharmacokinetic profile, as bacampicillin yields approximately 2- to 3-fold higher relative bioavailability compared to equimolar oral ampicillin and achieves peak serum concentrations roughly double those of the parent compound [3].

Why Bacampicillin Hydrochloride Cannot Be Simply Substituted with Ampicillin or Other Aminopenicillins


Generic substitution among aminopenicillins is not pharmacokinetically equivalent and may compromise therapeutic outcomes. Bacampicillin hydrochloride's prodrug design confers distinct absorption kinetics and tissue penetration characteristics that are not interchangeable with ampicillin, amoxicillin, or pivampicillin. In direct crossover studies, the relative bioavailability of oral ampicillin is only approximately two-thirds that of bacampicillin, while the absorption rate constant for bacampicillin is significantly higher than for ampicillin, pivampicillin, and amoxicillin [1]. Furthermore, the incidence and profile of adverse events differ materially across agents, with bacampicillin demonstrating a lower frequency of gastrointestinal side effects compared to amoxicillin (7.6% vs. 29.1%, p=0.05) and fewer upper gastrointestinal symptoms than pivampicillin (3/34 vs. 9/38 patients) [2][3]. These quantitative differences render simple substitution scientifically unsound and potentially clinically consequential.

Bacampicillin Hydrochloride Quantitative Differentiation: Head-to-Head Comparator Evidence


Relative Bioavailability: Bacampicillin Achieves 2- to 3-Fold Higher Systemic Exposure Than Oral Ampicillin

In a crossover study comparing single oral doses of bacampicillin (400 mg or 800 mg) with high doses of oral ampicillin (500 mg, 1 g, or 2 g) in 12 fasting male subjects, the relative bioavailability of bacampicillin was approximately 2- to 3-fold higher than that of ampicillin [1]. This was corroborated by urinary recovery data, where bacampicillin yielded 68-75% recovery of the administered dose compared to only 25-41% recovery following ampicillin administration [1].

Pharmacokinetics Bioavailability Oral absorption

Serum Peak Concentration: Bacampicillin (400 mg) Matches Ampicillin (1 g) Exposure with Lower Molar Dose

In a randomized crossover study of 12 male subjects, the mean peak serum concentration following a 400 mg oral dose of bacampicillin was 7.7 mg/L, which was approximately equivalent to that achieved with a 1 g (1000 mg) oral dose of ampicillin (7.6 mg/L), and 48% higher than that achieved with a 500 mg ampicillin dose (5.2 mg/L) [1]. Following an 800 mg bacampicillin dose, the mean peak serum concentration was 12.2 mg/L, exceeding the 10.5 mg/L achieved with a 2 g ampicillin dose by approximately 16% [1]. Additionally, in a separate crossover study of 11 healthy volunteers receiving equimolar doses (800 μmol), the mean peak serum concentration was 8.3 μg/mL for bacampicillin compared to 3.7 μg/mL for ampicillin, representing a 124% increase [2].

Pharmacokinetics Peak serum concentration Cmax

Absorption Kinetics: Bacampicillin Reaches Peak Serum Level 2× Faster Than Ampicillin and Completes 90% of Absorption Within 1 Hour

Bacampicillin demonstrates substantially faster absorption kinetics compared to oral ampicillin. In a crossover study of 12 subjects, the median time to peak serum concentration (Tmax) was 0.75 hours for bacampicillin 400 mg and 1.0 hour for bacampicillin 800 mg, compared to 1.5-2.0 hours for ampicillin doses [1]. Notably, 90% of bacampicillin absorption was complete within 1 hour of administration, whereas ampicillin required 2.5 hours to achieve equivalent absorption completion [1]. A separate pharmacokinetic analysis of 5 healthy fasting male subjects determined the absorption rate constant for bacampicillin was 0.89 ± 0.39% of dose absorbed per minute, compared to 0.58 ± 0.16% per minute for ampicillin, with bacampicillin also exhibiting the shortest lag time to absorption onset at 7.0 ± 0.9 minutes [2].

Absorption rate Tmax Pharmacokinetics

Gastrointestinal Tolerability: Bacampicillin Associated with Significantly Lower Adverse Event Frequency Than Amoxicillin and Fewer Upper GI Symptoms Than Pivampicillin

In a randomized clinical study of 49 patients with urinary tract infections receiving either bacampicillin (600 mg twice daily) or amoxicillin (500 mg three times daily) for at least six days, adverse reactions—predominantly gastrointestinal—were significantly more common in the amoxicillin group (29.1%) compared to the bacampicillin group (7.6%), representing a statistically significant difference (p=0.05) [1]. In a separate double-blind comparison of bacampicillin hydrochloride (800 mg three times daily) versus pivampicillin base (700 mg three times daily) in outpatients with acute urinary tract infections over 10 days, upper gastrointestinal side effects occurred in 9 of 38 patients (23.7%) treated with pivampicillin compared to 3 of 34 patients (8.8%) treated with bacampicillin, with symptoms also being more prolonged following pivampicillin administration [2].

Safety Tolerability Adverse events

Pediatric Bioavailability: Bacampicillin Achieves 2- to 3-Fold Higher Systemic Exposure Than Ampicillin in Infants and Children with Lower Molar Dosing

In a crossover study of 21 infants and children comparing bacampicillin suspension (27.8 mg/kg) with ampicillin suspension (25 mg/kg), drug concentrations in serum were consistently higher with bacampicillin despite the bacampicillin dose being 25% smaller on an equimolar basis [1]. The differences in serum concentrations were statistically significant at 0.5, 1, and 2 hours post-administration [1]. The relative bioavailability of bacampicillin was calculated to be two- to threefold greater than that of ampicillin in this pediatric population, and urinary drug concentrations were twofold higher with bacampicillin [1].

Pediatric pharmacokinetics Bioavailability Suspension formulation

Dose-Proportional Absorption: Bacampicillin Maintains Superior Absorption Linearity at High Doses Compared to Amoxicillin

A dose-ranging study in 12 fasting subjects evaluated the relationship between increasing oral doses and relative absorption for both amoxicillin and bacampicillin. As doses increased, both drugs exhibited saturable absorption consistent with carrier-mediated transport; however, the degree of saturation was significantly less pronounced for bacampicillin [1]. At the highest tested dose (3200 mg bacampicillin, representing 4× the normal clinical dose), the area under the curve (AUC) achieved 76% ± 11% of the value expected from linear extrapolation of the 400 mg dose. In comparison, amoxicillin at its highest tested dose (3000 mg) achieved only 55% ± 14% of the expected AUC extrapolated from its 375 mg dose [1]. The dose-dependency was significantly more pronounced for amoxicillin (P < 0.001) [1].

Dose proportionality Saturable absorption High-dose pharmacokinetics

Bacampicillin Hydrochloride: Evidence-Based Procurement and Research Application Scenarios


Pharmacokinetic Reference Standard for Oral Aminopenicillin Prodrug Studies

Bacampicillin hydrochloride serves as an established reference compound in comparative pharmacokinetic studies of oral aminopenicillin prodrugs, with well-characterized absorption parameters including a mean bioavailability of 86 ± 11%, an absorption rate constant of 0.89 ± 0.39% dose/min, and a consistent Tmax of 0.75-1.0 hour across multiple crossover studies [1][2]. Its reproducible and quantitatively defined absorption profile makes it suitable for use as a positive control in bioavailability enhancement studies and formulation development programs targeting improved oral delivery of β-lactam antibiotics.

High-Bioavailability Comparator in Antibiotic Tissue Penetration Research

The enhanced serum concentrations achieved with bacampicillin translate directly to improved extravascular tissue penetration. Studies demonstrate that ampicillin appears earlier and at higher concentrations in tears, saliva, bronchial and maxillary sinus secretions, middle ear fluid, skin blisters, lymph, and urethral and cervical secretions following bacampicillin administration compared to equimolar oral ampicillin [1]. This tissue penetration advantage supports the use of bacampicillin hydrochloride in preclinical and clinical research models evaluating antimicrobial distribution to pharmacologically relevant compartments.

Pediatric Pharmacokinetic Modeling and Formulation Development

The well-documented 2- to 3-fold bioavailability advantage of bacampicillin over ampicillin in pediatric populations, established through direct crossover studies in infants and children, positions this compound as a valuable reference agent for pediatric pharmacokinetic modeling [1]. The consistent and predictable absorption in this population—despite the known variability of gastrointestinal function in children—makes bacampicillin hydrochloride a useful benchmark compound in the development and validation of pediatric oral antibiotic formulations.

Prodrug Design Benchmark for Carrier-Mediated Transport Studies

Bacampicillin hydrochloride's absorption profile, which exhibits significantly less dose-dependent saturation than amoxicillin at clinically relevant high doses (76% ± 11% vs. 55% ± 14% of expected linear AUC at 4× normal clinical doses, respectively), establishes it as a key reference compound for investigating carrier-mediated intestinal transport of aminopenicillins [1]. This property is particularly valuable in research settings exploring saturable transport mechanisms and prodrug strategies to circumvent capacity-limited oral absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacampicillin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.